
11,13-Dihydroivalin
Vue d'ensemble
Description
11,13-Dihydroivalin is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from Blumea balsamifera . The IUPAC name for 11,13-Dihydroivalin is (3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo [f] 1benzofuran-2-one .
Molecular Structure Analysis
The molecular formula of 11,13-Dihydroivalin is C15H22O3 . Its molecular weight is 250.338 . The compound appears as a powder . The InChI Key is FPEGOJNBPHXMRU-GGZSWOCBSA-N .Physical And Chemical Properties Analysis
11,13-Dihydroivalin has a predicted boiling point of 404.6±45.0 °C and a predicted density of 1.14±0.1 g/cm3 . It appears as a powder .Applications De Recherche Scientifique
Antibacterial Applications
11,13-Dihydroivalin has been identified as a cytotoxic and antibacterial compound. It functions by binding to DNA gyrase and topoisomerase IV, enzymes crucial for maintaining bacterial DNA integrity. This makes it a potential candidate for developing new antibacterial agents .
Cytotoxic Properties
The compound also exhibits cytotoxic properties, which could be useful in cancer research, particularly in studying its effects on cell viability and proliferation .
Influence on Signaling Cascades
Research has indicated that 11,13-Dihydroivalin can influence multiple signaling cascades in non-Hodgkin lymphoma (NHL) cells. It has been shown to activate or inhibit PI3K/AKT and ERK pathways in a cell type-dependent manner, while consistently inhibiting the NF-κB signaling pathway .
Mécanisme D'action
Target of Action
The primary targets of 11,13-Dihydroivalin are DNA gyrase and topoisomerase IV . These enzymes play a crucial role in maintaining the integrity of bacterial DNA .
Mode of Action
11,13-Dihydroivalin interacts with its targets by binding to DNA gyrase and topoisomerase IV . This binding inhibits the normal function of these enzymes, leading to changes in the structure and integrity of bacterial DNA .
Biochemical Pathways
It is known that the compound’s action on dna gyrase and topoisomerase iv disrupts the normal replication and transcription processes of bacterial dna . This disruption can lead to downstream effects such as inhibited bacterial growth .
Pharmacokinetics
The compound is described as a white powder with a molecular weight of 25034 . More research is needed to fully understand the pharmacokinetics of 11,13-Dihydroivalin.
Result of Action
The binding of 11,13-Dihydroivalin to DNA gyrase and topoisomerase IV results in the inhibition of bacterial growth . This makes 11,13-Dihydroivalin a potent cytotoxic and antibacterial compound .
Action Environment
The stability and efficacy of 11,13-Dihydroivalin can be influenced by various environmental factors. The compound is stable for two years when stored at the recommended temperature . It should be stored at 4°C and protected from light to maintain its stability and efficacy .
Propriétés
IUPAC Name |
(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGOJNBPHXMRU-GGZSWOCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,13-Dihydroivalin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Chloromethyl)phenyl]ethyl acetate](/img/structure/B186648.png)

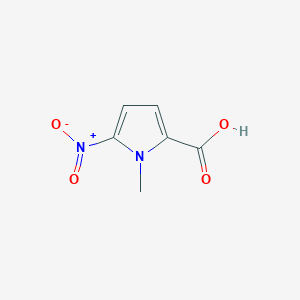


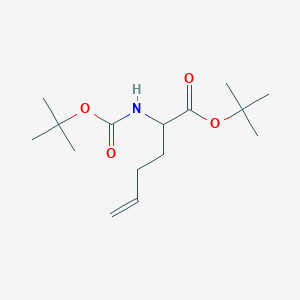
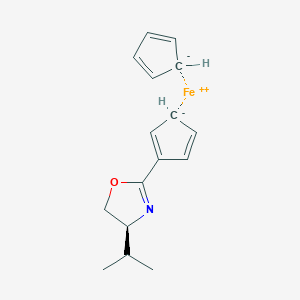
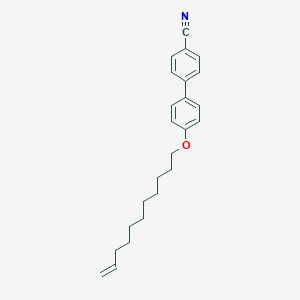

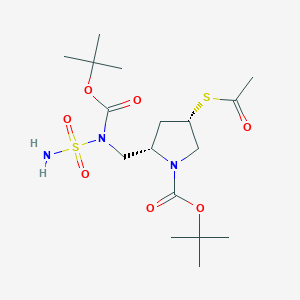
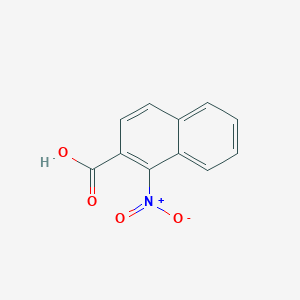
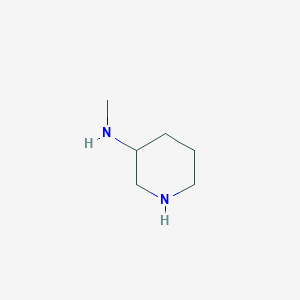
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)